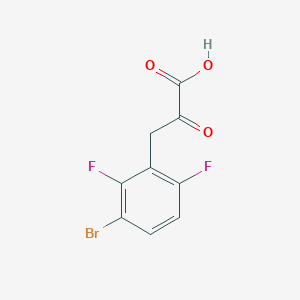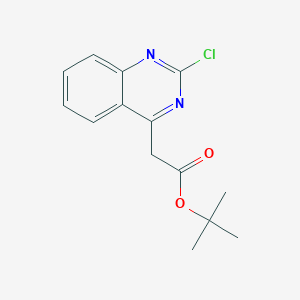
1-Cyclopropyl-4-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a cyclopropyl group and a fluorine atom attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-4-fluoronaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with a strong acid solution and a nitrite solution to form a diazonium salt. This diazonium salt is then reacted with a fluorine-containing compound, such as fluoboric acid or fluorophosphoric acid, to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-4-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce complex aromatic compounds .
Applications De Recherche Scientifique
1-Cyclopropyl-4-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-fluoronaphthalene involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atom contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-4-fluoronaphthalene can be compared with other naphthalene derivatives, such as:
1-Fluoronaphthalene: Lacks the cyclopropyl group, making it less sterically hindered.
1-Bromonaphthalene: Contains a bromine atom instead of fluorine, leading to different reactivity.
1-Chloronaphthalene: Similar to 1-Bromonaphthalene but with a chlorine atom
The presence of the cyclopropyl group in this compound makes it unique, as it introduces additional strain and reactivity to the molecule.
Propriétés
Formule moléculaire |
C13H11F |
|---|---|
Poids moléculaire |
186.22 g/mol |
Nom IUPAC |
1-cyclopropyl-4-fluoronaphthalene |
InChI |
InChI=1S/C13H11F/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2 |
Clé InChI |
AVNKTHXGMQOOKX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=C(C3=CC=CC=C23)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)


![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)

![2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B13705490.png)




![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide](/img/structure/B13705517.png)



